molecular formula C6H15N B106201 3-Hexanamine CAS No. 16751-58-9

3-Hexanamine

Cat. No.: B106201
CAS No.: 16751-58-9
M. Wt: 101.19 g/mol
InChI Key: HQLZFBUAULNEGP-UHFFFAOYSA-N
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Description

3-Hexanamine, also known as 3-Aminohexane, is an organic compound with the molecular formula C6H15N. It is a primary amine, characterized by the presence of an amino group (-NH2) attached to the third carbon of a hexane chain. This compound is a colorless liquid with a fishy odor, typical of amines.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hexanamine can be synthesized through several methods. One common approach is the hydrogenation of oximes. For instance, the oxime of 3-hexanone can be hydrogenated under low pressure to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced by the alkylation of ammonia with hexanol. This process involves the reaction of hexanol with ammonia in the presence of a catalyst, typically a metal such as nickel or cobalt, under high temperature and pressure .

Chemical Reactions Analysis

Types of Reactions: 3-Hexanamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitriles or amides.

    Reduction: It can be reduced to form hexane.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) is typically used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to replace the amino group with a halogen.

Major Products Formed:

    Oxidation: Hexanenitrile or hexanamide.

    Reduction: Hexane.

    Substitution: 3-Halohexane.

Scientific Research Applications

3-Hexanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hexanamine involves its interaction with biological targets, primarily through its amino group. It can act as a nucleophile, participating in various biochemical reactions. In the central nervous system, it may interact with neurotransmitter receptors, influencing neuronal activity and signaling pathways .

Comparison with Similar Compounds

    Butylamine: A shorter chain primary amine with similar chemical properties.

    Hexylamine: An isomer with the amino group attached to the first carbon.

    Cyclohexylamine: A cyclic amine with different structural and chemical properties.

Uniqueness: 3-Hexanamine is unique due to its specific position of the amino group on the third carbon, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its isomers .

Properties

IUPAC Name

hexan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N/c1-3-5-6(7)4-2/h6H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLZFBUAULNEGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80937340
Record name Hexan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80937340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16751-58-9
Record name 3-Hexanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016751589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80937340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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